Product packaging for 1-Cyclohexyl-5-methylbarbituric acid(Cat. No.:CAS No. 834-90-2)

1-Cyclohexyl-5-methylbarbituric acid

Cat. No.: B14758527
CAS No.: 834-90-2
M. Wt: 224.26 g/mol
InChI Key: NOMGRDIADBNCNU-UHFFFAOYSA-N
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Description

Overview of Barbituric Acid Derivatives in Chemical Sciences

Barbituric acid, a pyrimidine (B1678525) heterocyclic organic compound, serves as the parent structure for a large class of derivatives known as barbiturates. wikipedia.org Historically, these compounds have been of significant interest in medicinal chemistry. The versatility of the barbituric acid core allows for substitutions at various positions, leading to a vast library of molecules with diverse physicochemical properties. mdpi.com The synthesis of barbituric acid derivatives is a well-established area of organic chemistry, often involving condensation reactions between a derivative of diethyl malonate and urea (B33335). libretexts.org These synthetic methodologies provide a robust platform for the creation of novel barbiturate (B1230296) structures. mdpi.com

Significance of the 1-Cyclohexyl-5-methylbarbituric Acid Scaffold in Advanced Chemical Research

The specific molecular architecture of this compound, featuring a cyclohexyl group at the N-1 position and a methyl group at the C-5 position, presents a unique scaffold for advanced chemical research. The incorporation of a cyclohexyl moiety is a recognized strategy in medicinal chemistry to enhance the lipophilicity of a molecule, which can influence its interaction with biological targets. The three-dimensional nature of the cyclohexyl ring, in contrast to a flat aromatic ring, can also provide more specific steric interactions.

Nitrogen-containing heterocyclic compounds, such as barbiturates, are fundamental components in the development of new chemical entities. nih.govopenmedicinalchemistryjournal.comrsc.orgnih.gov The specific substitution pattern in this compound may offer a unique combination of steric and electronic properties, making it a valuable building block in the synthesis of more complex molecules and materials.

Current Research Landscape and Knowledge Gaps Pertaining to this compound

Despite the broad interest in barbituric acid derivatives, a comprehensive review of the scientific literature reveals a significant knowledge gap concerning this compound, which is identified by the CAS number 834-90-2. chemwhat.comlocalpharmaguide.comchemicalbook.comchemicalbook.com While general synthetic routes for N-substituted and 5-substituted barbiturates are known, specific, detailed research dedicated to the synthesis, characterization, and application of this particular compound is sparse. gatech.edunih.gov

There is a notable absence of published experimental data for this compound, including its melting point, boiling point, and detailed spectroscopic analyses (NMR, IR, Mass Spectrometry). This lack of fundamental data hinders its potential application in further research and development. In contrast, closely related compounds such as 1-Cyclohexyl-5-ethylbarbituric acid have been investigated for their potential applications, including in the formulation of dental polymers and bone cements. chemimpex.comkatwijk-chemie.nl The polymorphism of 5-Cyclohexyl-5-ethylbarbituric acid has also been a subject of study. researchgate.netnih.gov This suggests that the N-cyclohexyl substitution is of interest, yet the 5-methyl variant remains largely unexplored. The current landscape, therefore, presents a clear opportunity for foundational research to characterize this compound and explore its potential in areas such as materials science, medicinal chemistry, and as a scaffold for the synthesis of novel chemical entities.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16N2O3 B14758527 1-Cyclohexyl-5-methylbarbituric acid CAS No. 834-90-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

834-90-2

Molecular Formula

C11H16N2O3

Molecular Weight

224.26 g/mol

IUPAC Name

1-cyclohexyl-5-methyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C11H16N2O3/c1-7-9(14)12-11(16)13(10(7)15)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3,(H,12,14,16)

InChI Key

NOMGRDIADBNCNU-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)NC(=O)N(C1=O)C2CCCCC2

Origin of Product

United States

Synthetic Methodologies for 1 Cyclohexyl 5 Methylbarbituric Acid and Its Derivatives

Classical Approaches in the Synthesis of 1-Cyclohexyl-5-methylbarbituric Acid

Classical synthetic methods provide the foundational routes to the barbiturate (B1230296) core and allow for subsequent modifications. These techniques are characterized by stepwise processes, including the initial ring formation followed by the introduction of specific substituents.

The fundamental approach to synthesizing the barbituric acid core is through the condensation and cyclization of a urea (B33335) derivative with a substituted malonic acid or its ester. To obtain this compound, this process would involve the reaction of N-cyclohexylurea with dimethyl methylmalonate. The reaction is typically conducted in the presence of a strong base, such as sodium ethoxide, which facilitates the deprotonation of the malonic ester and subsequent nucleophilic attack and cyclization.

Once the basic barbiturate scaffold is formed, functional group modifications can be employed to introduce further diversity. The reactivity of the barbituric acid ring allows for various transformations. The active methylene (B1212753) group at the C5 position is particularly important, as its acidity (pKa ≈ 4) allows for easy deprotonation and subsequent alkylation or condensation reactions. mdpi.com This feature is a cornerstone for creating a wide array of 5-substituted and 5,5-disubstituted barbiturates.

General Cyclization Scheme:

Reactant A Reactant B Base/Catalyst Product
N-Cyclohexylurea Diethyl methylmalonate Sodium Ethoxide This compound

A distinct classical approach involves the direct introduction of a cyclohexylmethyl group onto the barbiturate scaffold through reductive alkylation. A specific method, acid-catalyzed reductive cyclohexylmethylation, has been developed for the preparation of 5-cyclohexylmethylbarbiturates. researchgate.net This technique involves the reaction of a barbituric acid with aldehydes, such as p-hydroxy or p-methoxybenzaldehydes, under acidic conditions. researchgate.net This process provides a high-yield and straightforward procedure for synthesizing these valuable pharmaceutical intermediates. researchgate.net

While this method directly yields a 5-cyclohexylmethyl substituent rather than the separate 1-cyclohexyl and 5-methyl groups, it represents a key classical strategy for introducing cyclohexyl-containing moieties to the barbiturate core. The reaction capitalizes on the reactivity of the C5 position of the barbituric acid ring.

Key Features of Reductive Cyclohexylmethylation:

Feature Description Reference
Reactants Barbituric acids and p-hydroxy or p-methoxybenzaldehydes researchgate.net
Catalyst Acid catalyst researchgate.net
Outcome High-yield synthesis of 5-cyclohexylmethylbarbiturates researchgate.net

| Significance | Provides an inexpensive and simple route to valuable pharmaceutical intermediates | researchgate.net |

Advanced Synthetic Strategies for Analogues and Novel Barbiturate Scaffolds

Modern synthetic chemistry has introduced more sophisticated and efficient methods for constructing complex molecules. These advanced strategies often improve yields, reduce reaction times, and enhance atom economy, providing powerful tools for creating diverse libraries of barbituric acid derivatives.

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, have become a cornerstone of modern organic synthesis. mdpi.comscispace.com Barbituric acid is an excellent substrate for MCRs, leading to a wide variety of complex heterocyclic systems. scispace.comznaturforsch.com These reactions are prized for their efficiency, convergence, and ability to rapidly generate molecular complexity. znaturforsch.com

For instance, a three-component reaction between barbituric acid, an aldehyde, and another active methylene compound can yield complex fused ring systems like pyrano[2,3-d]pyrimidines. znaturforsch.com Similarly, spiro-barbiturates, which feature a common atom in two rings, are frequently synthesized via MCRs, leading to compounds with interesting pharmacological potential. znaturforsch.com Various catalysts, including organocatalysts like L-proline, have been employed to facilitate these transformations, sometimes achieving high levels of enantioselectivity. mdpi.com

Examples of MCRs Involving Barbituric Acid:

Reaction Type Components Resulting Scaffold Reference
Three-component Barbituric acid, Aldehyde, Malononitrile (B47326) Pyrano[2,3-d]pyrimidine znaturforsch.com
Three-component Barbituric acid, Isatin, an amine Spirooxindole-barbituric acid mdpi.com
Four-component Barbituric acid, Aldehyde, Ethyl acetoacetate, Hydrazine Pyrano-based barbiturate derivative mdpi.com

The Knoevenagel condensation is a pivotal reaction in barbituric acid chemistry. znaturforsch.com It involves the reaction of the active methylene group at the C5 position of barbituric acid with an aldehyde or ketone, typically under weakly basic or acidic conditions, to form a 5-alkylidene or 5-arylidene barbiturate derivative. znaturforsch.comrltsc.edu.in These products are not just final targets but also highly versatile intermediates for subsequent transformations. rltsc.edu.in

The electron-deficient double bond in 5-arylidene barbiturates makes them excellent Michael acceptors. This reactivity is exploited in tandem reactions, where the initial Knoevenagel condensation is immediately followed by a Michael addition and a subsequent cyclization/condensation step. pcbiochemres.com A common example is the reaction of an aldehyde, barbituric acid, and malononitrile. First, the aldehyde and malononitrile undergo a Knoevenagel condensation. The resulting product then acts as a Michael acceptor for the barbituric acid anion, followed by an intramolecular cyclization to afford highly substituted pyrano[2,3-d]pyrimidine derivatives. pcbiochemres.com This tandem approach is highly efficient as it builds complex molecules in a single pot without isolating intermediates. pcbiochemres.com

Plausible Mechanism for Tandem Knoevenagel-Michael-Cyclocondensation:

Step Description
1 Knoevenagel condensation between an aldehyde and malononitrile to form a cyanoolefin intermediate. pcbiochemres.com
2 Michael addition of the barbituric acid enolate to the electron-deficient cyanoolefin. pcbiochemres.com

| 3 | Intramolecular cyclization followed by tautomerization to yield the final pyrano[2,3-d]pyrimidine product. pcbiochemres.com |

Electrochemical synthesis is emerging as a powerful green chemistry tool, offering high efficiency, atom economy, and often catalyst-free conditions by using electrons as reagents. researchgate.net This method has been successfully applied to the synthesis of 5-benzylidenebarbiturates, which are key precursors for further derivatization. The electrochemical approach involves reacting barbituric acid with various aldehydes in an undivided cell. researchgate.net

Studies have optimized this reaction by varying parameters such as the solvent, electrolyte, electrode material, and temperature. Water has been identified as an effective green solvent for this transformation. researchgate.net The proposed mechanism involves the cathodic reduction of barbituric acid to form an anion, which then reacts with the aldehyde in a Knoevenagel-type condensation. researchgate.net This method is notable for its speed, with reactions often completing in minutes, and for producing highly pure products. researchgate.net

Optimization of Electrochemical Synthesis of 5-(4-chlorobenzylidene)barbituric acid:

Parameter Variation Yield (%) Reference
Solvent Ethanol 59 researchgate.net
Water 94 researchgate.net
Acetonitrile 70 researchgate.net
Temperature Room Temp 94 researchgate.net
60 °C 94 researchgate.net
Electrode Carbon 94 researchgate.net

Synthesis of Spiro-Barbiturates and Fused Heterocyclic Systems

The construction of spiro-barbiturates and fused heterocyclic systems from barbituric acid precursors is a significant area of synthetic chemistry, leading to compounds with unique three-dimensional structures. These reactions often leverage the reactivity of the C-5 position of the barbituric acid ring.

One primary method involves the reaction of barbituric acid derivatives with bifunctional electrophiles. For instance, the reaction of a barbituric acid with reagents like 1,2-dibromoethane (B42909) or 1,4-dibromobutane (B41627) in the presence of a base such as potassium carbonate can lead to the formation of spiro-compounds. This dialkylation at the C-5 position creates a new carbocyclic ring spiro-fused to the barbituric acid core.

Multi-component reactions (MCRs) offer an efficient pathway to complex spiro- and fused systems in a single step. For example, a three-component reaction between a barbituric acid, an aldehyde, and an amine or urea derivative can yield spiro-pyrimidine barbiturates. Knoevenagel condensation followed by Michael addition is a common mechanistic pathway in these syntheses. The synthesis of spirooxindole barbiturate derivatives can be achieved through a three-component reaction involving isatin, an amine, and a barbituric acid, often under reflux conditions with a catalyst like p-toluenesulfonic acid (p-TSA).

Another advanced strategy is the [3+2] cycloaddition reaction, which can be used to regioselectively synthesize spiro-barbituric pyrazolines. Furthermore, N-bromosuccinimide (NBS) can promote a selective cyclization of unsaturated barbiturates with amidines to afford a variety of 5,4′-imidazolinyl spirobarbiturates.

The synthesis of fused heterocyclic polymers containing structures derived from barbiturates represents another frontier, aiming to create materials with novel thermal and electrochemical properties.

Table 1: Selected Synthetic Routes to Spiro-Barbiturates

Reaction Type Reactants Key Reagents/Conditions Product Type
C5-Dialkylation Barbituric acid, 1,4-dibromobutane K₂CO₃, DMF 5-Spirocyclopentanebarbiturate
Three-Component Reaction Barbituric acid, Isatin, Aryl amine Aqueous conditions Spiro-pyrimidine barbiturate
Three-Component Reaction Barbituric acid, Isatin, Pyrazole-5-amine p-TSA, Ethanol, Reflux Spirooxindole barbiturate

Strategies for Specific Substituent Introduction onto the Barbituric Acid Core

The functionalization of the barbituric acid core at its nitrogen and carbon atoms is crucial for modifying its chemical and physical properties. Various strategies have been developed for the regioselective introduction of alkyl, aryl, amino, and acylamino groups, as well as for C-H bond functionalization.

N-Alkylation and N-Arylation Strategies

The nitrogen atoms (N-1 and N-3) of the barbituric acid ring are nucleophilic and can be readily functionalized. N-alkylation and N-arylation are typically achieved by reacting the N-H group with an appropriate electrophile. The synthesis of this compound itself involves the initial use of an N-substituted urea (cyclohexylurea) which is then condensed with a substituted malonic ester.

Further functionalization of a monosubstituted barbituric acid, such as at the remaining N-H position, can be accomplished. The Mannich reaction, for example, demonstrates the reactivity of the N-H groups, which can be aminomethylated using formaldehyde (B43269) and a secondary amine like piperidine (B6355638) or morpholine. While this introduces an aminomethyl group, the underlying principle of N-H reactivity is analogous to standard N-alkylation using alkyl halides in the presence of a base. It has been shown that a second aminomethylation can occur at the N-3 position even after the N-1 position is substituted, indicating the accessibility of both nitrogen atoms for functionalization.

Synthesis of Amino- and Acylamino-Barbituric Acid Derivatives

Introducing amino and acylamino groups can significantly alter the properties of barbiturates. The Mannich reaction is a key method for introducing aminomethyl groups, not only at the nitrogen positions but also at the active C-5 carbon. The reaction of a 5-alkyl-barbituric acid with formaldehyde and a secondary amine (e.g., piperidine, morpholine) can yield 5-alkyl-5-aminomethyl derivatives. This approach is a powerful tool for creating β-amino carbonyl compounds.

More complex acylamino functionalities can be incorporated by synthesizing the entire barbituric ring from functionalized precursors. For example, N¹,N³-disubstituted ureas or thioureas can be prepared and subsequently cyclized with a malonate ester to form the desired barbituric acid derivative. This multi-step process allows for the introduction of elaborate acyl groups, such as a 5,6-diphenyl-1,2,4-triazin-3-yl moiety, onto one of the nitrogen atoms of the barbituric ring.

Table 2: Methods for Amino- and Acylamino- Group Introduction

Position of Substitution Method Reactants Product
C-5 Mannich Reaction 5-Alkyl-barbituric acid, Formaldehyde, Secondary Amine 5-Alkyl-5-aminomethyl-barbituric acid
N-1 / N-3 Ring Synthesis N-Acyl-N'-substituted urea, Diethyl malonate N-Acyl-N'-substituted barbituric acid

Rh(III)-Catalyzed C–H Bond Functionalization of Barbituric Acid Derivatives

Transition metal-catalyzed C–H bond functionalization is a modern and powerful tool for creating carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. While direct Rh(III)-catalyzed functionalization of the this compound core is not extensively documented, the principles of this catalysis can be applied to its derivatives.

Typically, Rh(III)-catalyzed C–H activation requires a directing group, which is often a nitrogen-containing functionality like an amide or pyridine. For a barbituric acid derivative, a directing group would need to be installed, for example, on an N-aryl substituent. The rhodium catalyst would then coordinate to this directing group and selectively activate a C-H bond, often at the ortho position of the aryl ring, allowing for subsequent coupling with another reactant.

Alternatively, the C-5 position of the barbituric acid ring itself possesses heightened reactivity. While often not requiring metal catalysis, functionalization at this site is a form of C-H activation. A notable example is the catalyst- and additive-free C(sp³)–H functionalization of barbituric acids via a C-5 dehydrogenative aza-coupling. This one-pot, three-component reaction between a barbituric acid, a primary aromatic amine, and tert-butyl nitrite (B80452) proceeds at room temperature to yield 5-(2-arylhydrazono)barbituric acid derivatives. This transformation highlights the intrinsic reactivity of the C-5 C-H bond, which could potentially be harnessed in metal-catalyzed systems for other types of couplings. The development of Rh(III) or other transition metal systems (such as Cobalt) could enable novel transformations at this or other positions on the barbiturate scaffold or its substituents.

Structural Elucidation and Conformational Analysis of 1 Cyclohexyl 5 Methylbarbituric Acid Compounds

Analysis of the Pyrimidine (B1678525) Ring System Modifications

The core of 1-Cyclohexyl-5-methylbarbituric acid is the pyrimidine ring, a heterocyclic system that is nearly planar in most barbituric acid derivatives. nih.gov Barbituric acid itself can exist in several tautomeric forms due to the mobility of hydrogen atoms on the nitrogen and carbon atoms of the ring. However, both theoretical and experimental studies have shown that the triketo form is the most stable and predominant tautomer in various phases. researchgate.net

Conformational Studies of Cyclohexyl and Methyl Substituents

The methyl group at the C5 position has a lower rotational barrier, but its spatial orientation is also influenced by steric interactions with the adjacent carbonyl groups of the pyrimidine ring and the N-substituted cyclohexyl group. The interplay between the conformations of these two substituents is critical in defining the molecule's steric and electronic properties.

Intermolecular Interactions and Crystal Packing in Barbituric Acid Derivatives

The arrangement of molecules in the solid state is governed by a complex interplay of intermolecular forces. ias.ac.inrsc.org In barbituric acid derivatives, hydrogen bonding is a dominant directional force that dictates the crystal packing. rsc.org

N-monosubstituted barbituric acids, such as this compound, possess a secondary amine group (N-H) that can act as a hydrogen bond donor. The carbonyl oxygen atoms of the pyrimidine ring serve as hydrogen bond acceptors. This donor-acceptor capability leads to the formation of distinct hydrogen-bonding motifs.

Studies on closely related N-monosubstituted barbituric acids have revealed two fundamental hydrogen-bonded patterns: centrosymmetric dimers and helical chains. nih.govresearchgate.net In the dimeric motif, two molecules are linked by N-H···O hydrogen bonds, forming a closed ring structure. In the chain motif, molecules are connected sequentially through N-H···O bonds, creating an extended one-dimensional array. The specific motif adopted by this compound in its crystalline form would depend on factors such as the steric bulk of the substituents and the crystallization conditions.

Compound Hydrogen-Bonding Motif
5-allyl-5-isopropyl-1-methylbarbituric acidCentrosymmetric N-H···O dimers nih.gov
1,5-di(but-2-enyl)-5-ethylbarbituric acidN-H···O hydrogen-bonded helical chains nih.gov
5-butyl-5-ethylbarbituric acid (polymorph)Tape and ladder motifs nih.gov

Advanced Spectroscopic and Diffraction Techniques for Structural Confirmation

A combination of spectroscopic and diffraction methods is essential for the unambiguous determination of the molecular and crystal structure of this compound.

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure in solution. The chemical shifts and coupling constants of the protons and carbons provide detailed information about the chemical environment of each atom.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the N-H proton, the protons of the cyclohexyl ring, and the protons of the methyl group. The integration of these signals would confirm the number of protons in each environment. Similarly, the ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule. The GIAO (Gauge-Including Atomic Orbital) method can be used to calculate theoretical NMR chemical shifts, which can then be compared with experimental data to confirm the structural assignment. researchgate.net

Table of Expected ¹H NMR Signals for this compound:

Proton Group Expected Chemical Shift Range (ppm) Multiplicity
N-H Variable, typically broad Singlet
Cyclohexyl (CH) ~2.5-3.5 Multiplet
Cyclohexyl (CH₂) ~1.0-2.0 Multiplets

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. iucr.orgsigmaaldrich.com This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles.

An X-ray diffraction study of this compound would reveal the exact conformation of the pyrimidine ring and the cyclohexyl and methyl substituents. Furthermore, it would provide a detailed picture of the intermolecular interactions, including the specific hydrogen-bonding motifs and other weaker interactions that govern the crystal packing. mdpi.com This information is invaluable for understanding the relationship between the molecular structure and the macroscopic properties of the compound.

Mechanistic Investigations of Reactions Involving 1 Cyclohexyl 5 Methylbarbituric Acid

Exploration of Reaction Pathways in Barbituric Acid Derivatization

The derivatization of barbituric acids, including 1-Cyclohexyl-5-methylbarbituric acid, is a cornerstone of medicinal and synthetic chemistry, providing a scaffold for a diverse array of bioactive molecules. The primary site for derivatization is the C-5 position of the pyrimidine (B1678525) ring, which exhibits significant nucleophilic character. The presence of a methyl group at this position in this compound already represents a key derivatization, but further reactions at this site are mechanistically insightful.

One of the fundamental reaction pathways for the derivatization of the barbituric acid core is the Knoevenagel condensation. This reaction involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, such as a barbituric acid, in the presence of a catalyst. The resulting product is typically a 5-arylidene or 5-alkylidene barbituric acid. The mechanism proceeds through the formation of a barbiturate (B1230296) anion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. Subsequent dehydration yields the final condensed product.

Another significant pathway involves Michael addition reactions, where the nucleophilic C-5 position of a barbituric acid derivative attacks an α,β-unsaturated carbonyl compound. This reaction is crucial for the synthesis of various 5-substituted barbiturates. For instance, the reaction of a barbituric acid with an enone in the presence of a suitable catalyst leads to the formation of a new carbon-carbon bond at the C-5 position.

Multicomponent reactions (MCRs) also offer efficient pathways for the derivatization of barbituric acids. These reactions combine three or more reactants in a single pot to form a complex product, often with high atom economy. Barbituric acid and its derivatives are frequently employed as key components in MCRs to generate structurally diverse heterocyclic systems, such as spiro-compounds.

The following table provides an overview of common reaction pathways for barbituric acid derivatization:

Reaction PathwayDescriptionKey Intermediates
Knoevenagel CondensationCondensation of an aldehyde or ketone with the active methylene group at C-5.Barbiturate anion, aldol-type adduct
Michael AdditionNucleophilic addition of the C-5 position to an α,β-unsaturated compound.Enolate intermediate
Multicomponent ReactionsOne-pot synthesis involving three or more reactants to build complex molecules.Varies depending on the specific MCR
AlkylationIntroduction of an alkyl group at the C-5 position via nucleophilic substitution.Barbiturate anion

Role of Catalysis and Reaction Conditions in Synthetic Mechanisms

Catalysis and reaction conditions play a pivotal role in directing the outcome and efficiency of synthetic mechanisms involving this compound and related derivatives. The choice of catalyst, solvent, temperature, and base can significantly influence reaction rates, yields, and even the stereoselectivity of the products.

In many reactions, a base is required to deprotonate the barbituric acid at the C-5 position, generating the nucleophilic barbiturate anion. The strength and nature of the base can affect the concentration of the active nucleophile. For instance, bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have been used in palladium-catalyzed allylation reactions of barbituric acid derivatives.

Organocatalysis has emerged as a powerful tool in the enantioselective derivatization of barbituric acids. Chiral bifunctional organocatalysts, such as those bearing thiourea (B124793) and tertiary amine moieties, can activate both the barbituric acid and the electrophile, facilitating highly stereocontrolled transformations. For example, in Michael additions, the catalyst can form hydrogen bonds with the barbituric acid, enhancing its nucleophilicity, while simultaneously activating the electrophile.

The choice of solvent is also critical. The solubility of barbituric acid derivatives can be a limiting factor, and solvents are chosen to ensure a homogeneous reaction mixture. Furthermore, the polarity of the solvent can influence the stability of charged intermediates and transition states, thereby affecting the reaction mechanism and rate.

The following table summarizes the role of various catalytic systems and conditions in barbituric acid reactions:

Catalyst/ConditionRole in MechanismExample Reaction
Base (e.g., DBU, K2CO3)Deprotonation to form the nucleophilic barbiturate anion.Palladium-catalyzed allylation
Organocatalysts (e.g., chiral thioureas)Enantioselective activation of both nucleophile and electrophile.Michael addition to β-nitro olefins
Metal Catalysts (e.g., Palladium)Facilitates cross-coupling and allylation reactions.Enantioselective allylation
Acid Catalysis (e.g., HCl)Promotes condensation and reductive alkylation reactions.Reductive cyclohexylmethylation
Solvent PolarityInfluences solubility of reactants and stability of intermediates.General derivatization reactions

Nucleophilic Reactivity Studies of the Barbituric Acid Core

The nucleophilic character of the barbituric acid core, specifically at the C-5 position, is central to its reactivity and widespread use in organic synthesis. The acidity of the protons at C-5 allows for the ready formation of a resonance-stabilized anion, which is a potent nucleophile.

The barbiturate anion exhibits reactivity towards a wide range of electrophilic species. A notable example is its reaction with diazonium salts. In a proposed mechanism for C-5 dehydrogenative aza-coupling, the tautomeric form of barbituric acid attacks the electrophilic terminal azo-nitrogen of a diazo compound through its nucleophilic C-5 position. This leads to the formation of an intermediate which then tautomerizes to the final product.

The electrophilicity of the reaction partner is a key determinant of reactivity. For instance, 5-arylidene barbituric acid derivatives are potent electrophiles, more so than their malonate counterparts, which allows them to participate in reactions like cycloadditions.

The substituents on the barbituric acid ring significantly modulate the C-nucleophilicity of the C-5 position. Electron-donating groups on the nitrogen atoms, such as methyl or cyclohexyl groups, can enhance the nucleophilicity of the C-5 anion. For example, 1,3-dimethylbarbituric acid reacts faster than the parent barbituric acid, an effect attributed to the electron-donating nature of the N-alkyl groups.

Conversely, electron-withdrawing groups would be expected to decrease the nucleophilicity of the C-5 position. The steric bulk of substituents can also play a role. For instance, a bulky cyclohexyl group on the nitrogen might sterically hinder the approach of the nucleophile to certain electrophiles, potentially affecting reaction rates and yields. In some cases, reactions with a cyclohexyl substituent have been observed to result in lower yields compared to those with smaller aryl groups.

The following table outlines the influence of substituents on the C-nucleophilicity of the barbituric acid core:

Substituent TypePositionEffect on C-NucleophilicityRationale
Electron-Donating (e.g., Alkyl)N-1, N-3IncreaseInductive effect enhances electron density at C-5.
Electron-WithdrawingN-1, N-3DecreaseInductive effect reduces electron density at C-5.
Sterically Bulky (e.g., Cyclohexyl)N-1May decrease reactivitySteric hindrance can impede the approach to the electrophile.

Proposed Mechanisms for Complex Reaction Sequences

The synthesis of complex molecules from barbituric acid derivatives often involves intricate reaction sequences with plausible mechanistic pathways. These mechanisms are typically proposed based on the isolation of intermediates, spectroscopic studies, and theoretical calculations.

One example of a proposed mechanism is the catalyst-free C-5 dehydrogenative aza-coupling of barbituric acids. This transformation is thought to begin with the formation of a diazonium salt from an aniline (B41778) and tert-butyl nitrite (B80452) (TBN). The reaction proceeds under acidic conditions generated in situ. The electrophilic terminal nitrogen of the diazonium salt is then attacked by the nucleophilic C-5 of the barbituric acid's enol tautomer. This results in an intermediate that rapidly tautomerizes to yield the final product.

In another complex reaction, the synthesis of spirofuropyrimidines from barbituric acid derivatives, cyanogen (B1215507) bromide, and aldehydes is proposed to proceed through the initial formation of a conjugated electron-deficient heterodiene via a Knoevenagel condensation. This is followed by a [4+1] cycloaddition reaction with an isocyanide to form an iminolactone intermediate, which then isomerizes to the final spiro product.

These proposed mechanisms, while not always definitively proven, provide a rational framework for understanding the formation of complex products and for designing new synthetic strategies.

Structure Activity Relationship Sar Studies of 1 Cyclohexyl 5 Methylbarbituric Acid Derivatives

Correlations Between Structural Modifications and Biological Activities

Influence of N1-Substitution: The substitution of a hydrogen atom on the nitrogen of the barbituric acid ring with an alkyl or cycloalkyl group, such as the cyclohexyl group in 1-Cyclohexyl-5-methylbarbituric acid, generally leads to a quicker onset and shorter duration of action. While N-alkylation can increase lipophilicity, an excessive increase in the size of the alkyl chain can lead to convulsant properties. Furthermore, the attachment of alkyl groups to both nitrogen atoms (N1 and N3) typically results in inactive compounds. youtube.com

Influence of C5-Substitution: The substituents at the C5 position are essential for the pharmacological activity of barbiturates; 5-monosubstituted derivatives are generally inactive. youtube.com The nature of the C5 substituents significantly impacts the compound's potency and duration of action. Short alkyl chains at the C5 position, such as the methyl group in this compound, are associated with longer-acting barbiturates. Conversely, longer or more complex side chains tend to result in shorter-acting compounds. youtube.com Aromatic or alicyclic rings at the C5 position generally confer greater potency than aliphatic groups with the same number of carbon atoms. youtube.com

A closely related compound, 1-Cyclohexyl-5-ethylbarbituric acid, is known to exhibit sedative and hypnotic properties, suggesting that N-cyclohexyl substitution in combination with a small alkyl group at C5 is favorable for such activities. chemimpex.com This compound serves as a precursor in the synthesis of other barbiturate (B1230296) derivatives for developing sedatives and anesthetics. chemimpex.com

The following table summarizes the general SAR principles for barbiturate derivatives based on modifications at the N1 and C5 positions:

Modification Effect on Biological Activity
N1-Substitution
Small alkyl/cycloalkyl groupQuicker onset, shorter duration of action
Large alkyl groupMay impart convulsant properties
Disubstitution (N1 and N3)Generally leads to inactive compounds
C5-Substitution
MonosubstitutionGenerally inactive
Short alkyl chainsLonger duration of action
Long/branched alkyl chainsShorter duration of action
Aromatic/alicyclic groupsGreater potency
Introduction of polar groupsDecreased potency

Impact of Cyclohexyl and Methyl Group Stereochemistry on Molecular Function

The three-dimensional arrangement of atoms, or stereochemistry, can have a profound impact on the biological activity of drug molecules. For barbiturates with chiral centers, different enantiomers can exhibit distinct pharmacological effects. While this compound itself does not have a chiral center unless the cyclohexyl or methyl groups are further substituted in a way that creates one, the stereochemistry of substituents in related barbiturates has been shown to be critical.

For instance, studies on other barbiturates have demonstrated that the stereochemistry of side chains can be vitally important for their activity, influencing whether a compound acts as a convulsant or an anticonvulsant. The synthesis of specific optical isomers of barbiturate metabolites has been crucial in understanding their precise biological roles. nih.gov In some cases, methylation at a specific position can have a stabilizing effect on the molecule, preventing degradation and increasing its half-life in plasma. researchgate.netnih.gov This stabilization can also alter the molecule's binding pose at its target receptor, leading to changes in selectivity. researchgate.netnih.gov

Ligand-Target Interactions and Binding Site Analysis

The primary molecular target for the sedative and hypnotic effects of barbiturates is the γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel in the central nervous system. nih.gov Barbiturates act as positive allosteric modulators of the GABA-A receptor, meaning they bind to a site on the receptor that is distinct from the GABA binding site and enhance the effect of GABA. grantome.com This potentiation of GABAergic neurotransmission leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization of the cell membrane and a decrease in neuronal excitability. grantome.com

The binding of barbiturates to the GABA-A receptor is dependent on the subunit composition of the receptor. nih.govnih.gov Different combinations of α, β, and γ subunits create GABA-A receptor subtypes with varying affinities and efficacies for barbiturates. nih.govnih.gov For example, studies with pentobarbital (B6593769) have shown that the type of α subunit present influences both the affinity and efficacy of the direct activation of the receptor. nih.govnih.gov

While high-resolution structural data for this compound bound to the GABA-A receptor is not available, binding data for other barbiturates provide insights into the nature of the binding pocket. researchgate.net The affinity of barbiturates for their binding site is influenced by the physicochemical properties of their substituents. The cyclohexyl and methyl groups of this compound would be expected to interact with hydrophobic pockets within the receptor's binding site.

The following table illustrates the affinities of some common barbiturates for a model protein binding site, apoferritin, which shows a correlation with their GABA-A receptor activity, and their corresponding EC50 values for GABA potentiation.

Barbiturate Kd for Apoferritin (µM) EC50 for GABA Potentiation (µM)
Thiopental17 ± 210
Pentobarbital100 ± 1050
Phenobarbital (B1680315)870 ± 50500

Data sourced from ResearchGate. researchgate.net

Computational Approaches to SAR Elucidation

Computational methods, such as quantitative structure-activity relationship (QSAR) studies and molecular modeling, are valuable tools for understanding the SAR of barbiturates. These approaches can help to define the pharmacophore, which is the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. nih.gov

For barbiturates, QSAR studies have been used to correlate molecular structures with their anticonvulsant activity. nih.gov These studies have highlighted the importance of factors such as lipophilicity and molecular geometry for activity against certain types of seizures. For instance, for activity against subcutaneous metrazol (s.c.Met)-induced seizures, lipophilicity and geometry are key considerations, while for activity against maximal electroshock (MES)-induced seizures, topologic and electronic properties of the barbiturate are more relevant. nih.gov

Molecular electrostatic potential (MEP) maps derived from quantum mechanical calculations can further refine the understanding of the contribution of a molecule's electrostatic properties to its biological activity. nih.gov While specific computational studies on this compound are not extensively documented in the available literature, the application of these methods to a series of barbiturate analogues has been instrumental in defining the structural requirements for their anticonvulsant effects. nih.gov Such computational approaches could be employed to predict the activity of this compound and to design novel derivatives with improved pharmacological profiles.

Biological Activities and Potential Applications of 1 Cyclohexyl 5 Methylbarbituric Acid Analogues in Research

Exploration of Antimicrobial and Antifungal Potentials

Analogues of barbituric acid have been a subject of significant interest in the search for new antimicrobial and antifungal agents. The core structure is amenable to various chemical modifications, leading to derivatives with activity against a range of pathogens, including drug-resistant strains. nih.gov

Research has shown that different substitutions on the barbituric acid ring system significantly influence the antimicrobial spectrum and potency. For instance, a series of arylidene barbiturates demonstrated effective antibacterial activity, with the position of substituents on the aryl ring playing a crucial role. researchgate.net Compounds featuring a hydroxyl group at the ortho-position of the aryl ring showed increased activity, while thio-analogues (thiobarbiturates) were generally less active against bacteria. researchgate.net

In other studies, 3-acyl and 3-carboxamidobarbiturates have shown activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). nih.gov The introduction of a 1,2,3,4-tetrazoline moiety to the barbituric acid scaffold has also yielded compounds with high antifungal activity, comparable to the standard drug Fluconazole, and a broad range of antibacterial effects. science.gov Furthermore, novel derivatives of 5-methyl-5-propyl-2-sulfanyl barbituric acid have been synthesized and evaluated against MRSA, with some compounds showing good activity compared to the standard drug Vancomycin. irapa.org Spiro-pyrimidine barbituric acid derivatives have also demonstrated antimicrobial properties. researchgate.net

The antifungal potential of these analogues has been evaluated against various fungal species. Derivatives have shown inhibitory activity against fungi such as Candida albicans and Aspergillus flavus. google.comnih.gov For example, some newly synthesized barbituric acid derivatives containing a thiazole (B1198619) moiety showed significant zones of inhibition against these fungi. google.com Similarly, substituted thiobarbituric acid (TBA) derivatives have been screened for their activity against C. albicans, A. niger, and P. citrinum, with unsubstituted biphenyl (B1667301) thiobarbituric acid derivatives showing greater potency. nih.gov

Table 1: Examples of Antimicrobial and Antifungal Activity of Barbituric Acid Analogues

Compound Class/DerivativeTarget Organism(s)Observed Activity/Finding
Arylidene BarbituratesVarious bacteriaActivity influenced by aryl ring substitution; o-hydroxy group enhanced activity. researchgate.net
3-Acyl and 3-CarboxamidobarbituratesS. aureus (MRSA), E. faecalis (VSE), E. faecium (VRE)Exhibited activity against susceptible and resistant Gram-positive strains. nih.gov
Barbituric Acid-Tetrazoline DerivativesS. aureus, E. coli, C. albicans, A. nigerHigh and clear effect against tested bacteria and fungi. science.gov
Thiazole-containing Barbituric AcidsC. albicans, A. flavusShowed significant zones of inhibition against tested fungi. google.comnih.gov
Substituted Thiobarbituric AcidsC. albicans, A. niger, P. citrinumUnsubstituted biphenyl derivatives were found to be more active. nih.gov

Investigations into Antiangiogenic Properties of Barbituric Acid Conjugates

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. The inhibition of angiogenesis is a key strategy in cancer therapy. Barbituric acid derivatives, particularly those conjugated with other chemical moieties, have been investigated for their potential to inhibit this process.

In a notable study, three types of barbituric acid derivatives derived from the thalidomide (B1683933) structure were synthesized: phthalimido-, tetrafluorophthalimido-, and tetrafluorobenzamidobarbituric acids. nih.gov These compounds were evaluated for their antiangiogenic properties in an ex vivo assay that measures the decrease in microvessel outgrowth in rat aortic ring explants. The results highlighted the critical role of specific structural features for antiangiogenic activity. The tetrafluorination of the phthalimide (B116566) part of the molecule was found to be essential; the nonfluorinated versions of these compounds lost their antiangiogenic effects. nih.gov Interestingly, opening the five-membered phthalimide ring to create tetrafluorobenzamidobarbituric acids, which increases conformational flexibility, was well-tolerated and the compounds retained their antiangiogenic activity. nih.gov

Studies on Inhibition of Specific Enzymes and Molecular Targets

The therapeutic potential of barbituric acid analogues extends to the targeted inhibition of specific enzymes that are pivotal in various disease pathologies.

Inosine-5′-monophosphate dehydrogenase (IMPDH) is a rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides, which are essential for DNA and RNA synthesis. This makes IMPDH a significant target for the development of anticancer, antiviral, and immunosuppressive agents. While numerous compounds have been investigated as IMPDH inhibitors, extensive searches of the scientific literature did not yield specific studies focusing on 1-cyclohexyl-5-methylbarbituric acid or its close analogues as inhibitors of this enzyme. Therefore, this remains a potential but as-yet unexplored area of research for this class of compounds.

Lipoxygenases (LOX) and cyclooxygenases (COX) are key enzymes in the metabolic pathways of arachidonic acid, leading to the production of pro-inflammatory mediators like leukotrienes and prostaglandins, respectively. The COX-2 isoform is particularly relevant as it is induced during inflammation. Dual inhibition of 5-LOX and COX-2 is considered a promising strategy for developing safer anti-inflammatory drugs. nih.govnih.gov

Recent research has identified the barbiturate (B1230296) core as a novel scaffold for developing such inhibitors. A study on rationally designed conjugates of chrysin, indole (B1671886), and barbituric acid revealed compounds with dual inhibitory activity against COX-2 and 5-LOX. One of the most potent compounds exhibited an IC₅₀ value of 1 nM for COX-2 and 1.5 nM for 5-LOX, indicating highly promising anti-inflammatory potential. nih.gov Another study synthesized a novel series of barbiturates and identified a compound that acted as both a lipoxygenases inhibitor (IC₅₀ = 55.0 μM) and a cyclooxygenase-2 inhibitor (IC₅₀ = 27.5 μM). science.gov

Additionally, benzylidenebarbituric acid derivatives have been investigated as inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), an enzyme that functions downstream of COX-2 in the prostaglandin E2 synthesis pathway. While some of these derivatives were potent mPGES-1 inhibitors, they were found to be highly selective, with most not significantly inhibiting COX-1 or COX-2 enzymes at high concentrations. wikipedia.org

Table 2: COX-2 and 5-LOX Inhibition by Barbituric Acid Analogues

Compound ClassTarget Enzyme(s)IC₅₀ Value
Chrysin-Indole-Barbituric Acid ConjugateCOX-21 nM
5-LOX1.5 nM
Novel Barbiturate Derivative (Compound 16b)Cyclooxygenase-2 (COX-2)27.5 μM
Lipoxygenases (LOX)55.0 μM

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. MMP-13, in particular, plays a crucial role in the breakdown of type II collagen, making it a key target in osteoarthritis research. The barbituric acid scaffold has been identified as a core structure in the development of potential MMP inhibitors. mdpi.com The ability to functionalize the C-5 position of barbituric acid has been utilized to construct spiro-compounds that have been explored as MMP inhibitors. frontiersin.org

Dihydroorotate dehydrogenase (DHODase) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. This pathway is essential for the proliferation of rapidly dividing cells, including cancer cells and parasites. Barbituric acid derivatives have been identified as potent inhibitors of DHODase. A recent study presented the first covalent inhibitors of Leishmania braziliensis DHODH (LbDHODH), a critical enzyme for the parasite's survival. wikipedia.orggoogle.com One derivative, compound 2i , was found to be a potent LbDHODH inhibitor with an IC₅₀ of 0.5 ± 0.1 μM and showed no inhibition of the human equivalent enzyme, indicating high selectivity. google.com X-ray crystallography confirmed that the inhibitor forms a covalent bond with a cysteine residue in the enzyme's active site. wikipedia.org Other research has shown that barbituric acid derivatives can inhibit dihydrouracil (B119008) dehydrogenase, another enzyme involved in pyrimidine metabolism. chemcomp.com

Hypothesized Anticancer and Anti-inflammatory Research Avenues

The diverse biological activities of barbituric acid analogues make them promising candidates for further investigation in anticancer and anti-inflammatory research. researchgate.net

In the realm of oncology, various derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines. For example, thiobarbituric acid derivatives linked to a 2-phenyl indole structure showed marked antitumor activity against prostate (DU145) and breast (MCF7) cancer cell lines. nih.gov A novel barbituric acid derivative, BA-5, was found to inhibit the viability of hepatocellular carcinoma (HCC) cells and sorafenib-resistant HCC cells. In a mouse xenograft model, BA-5 administration significantly inhibited tumor growth by suppressing the AKT signaling pathway and inducing apoptosis. Other studies have characterized thiobarbituric acid compounds that induce cell death in lung cancer cells through the activation of JNK and p38 MAPK signaling pathways.

The anti-inflammatory and immunomodulatory properties of barbituric acid derivatives are also an active area of research. A barbituric acid-based molecule, BC12, was found to be a potent immunosuppressive agent, inhibiting T cell proliferation and the production of the pro-inflammatory cytokine Interleukin-2 (IL-2). The compound was shown to block the upregulation of IL-2 transcription in activated T cells. Another derivative, BA-5, demonstrated antifibrotic effects in a mouse model of liver fibrosis by blocking the NF-κB signaling pathway in hepatic stellate cells, which also reduced the recruitment and activation of inflammatory macrophages. These findings suggest that barbituric acid analogues could be developed as therapeutics for T-lymphocyte-mediated diseases and chronic inflammatory conditions like liver fibrosis.

Immunological Applications and Immunoassay Development Based on Barbiturate Scaffolds

The barbiturate scaffold, including analogues such as this compound, has significant applications in the field of immunology, primarily in the development of immunoassays for the detection and quantification of this class of compounds. The core principle behind these applications lies in the use of barbiturate derivatives as haptens. scbt.comaptamergroup.com

A hapten is a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein. scbt.comaptamergroup.comaptamergroup.com Barbiturates themselves are not large enough to be immunogenic. aptamergroup.com Therefore, to develop antibodies that can recognize and bind to barbiturates, they must first be chemically conjugated to a larger carrier protein, such as bovine serum albumin (BSA) or thyroglobulin. nih.govnih.gov This hapten-carrier conjugate, often referred to as an immunogen, is then introduced into an animal model, which subsequently produces polyclonal or monoclonal antibodies that are specific to the barbiturate hapten. nih.gov

These antibodies are the key components of immunoassays designed to detect barbiturates in biological samples. scbt.com Various immunoassay formats have been developed, including:

Fluorescence Polarization Immunoassay (FPIA): This technique involves a fluorescently labeled barbiturate derivative. The binding of an anti-barbiturate antibody to this tracer results in a change in the polarization of the emitted fluorescent light. The presence of unlabeled barbiturates from a sample will compete for antibody binding, leading to a measurable change in fluorescence polarization. nih.gov

Enzyme Immunoassay (EIA): In this format, a barbiturate derivative is conjugated to an enzyme. The binding of an antibody to this conjugate can modulate the enzyme's activity. Competition with free barbiturates from a sample for antibody binding sites forms the basis of quantification. google.com

Kinetic Interaction of Microparticles in Solution (KIMS): This method utilizes microparticles coated with an anti-barbiturate antibody. A barbiturate derivative is linked to a macromolecule, and the interaction between the antibody-coated microparticles and the drug conjugate causes agglutination. Barbiturates present in a sample will inhibit this agglutination in a concentration-dependent manner. google.com

The specificity and cross-reactivity of the antibodies are critical for the performance of these immunoassays. The structure of the hapten used to generate the antibodies plays a crucial role in determining these characteristics. nih.gov For instance, an antibody generated against a secobarbital derivative may show varying degrees of cross-reactivity with other barbiturates like phenobarbital (B1680315). google.com By carefully designing the hapten, it is possible to develop assays that are either broad-spectrum for the detection of a wide range of barbiturates or highly specific for a particular barbiturate. nih.govgoogle.com

For a compound like this compound, it could be functionalized to create a suitable hapten for conjugation. The resulting antibodies could then be used to develop an immunoassay. The cross-reactivity of such an assay with other barbiturates would depend on how well the antibody recognizes the shared barbiturate ring structure versus the specific N-cyclohexyl and C-5-methyl substitutions.

Research Findings in Barbiturate Immunoassay Development

Research in this area has led to the development of various immunoassays for barbiturate detection. Key findings from these studies demonstrate the versatility of the barbiturate scaffold in immunological applications.

Barbiturate Derivative Used as Hapten/TracerImmunoassay FormatKey Finding
5-Cyclopentenyl-5-carboxyethylbarbituric acidFluorescence Polarization Immunoassay (FPIA)The developed polyclonal antibody showed good cross-reactivity with a variety of barbiturates containing both aromatic and aliphatic 5-substituents. nih.gov
Phenobarbital derivatives functionalized at the 5-positionKinetic Interaction of Microparticles in Solution (KIMS)Enabled the development of a highly specific immunoassay for phenobarbital with minimal cross-reactivity to other barbiturates. google.com
Secobarbital derivativeMicroparticle ImmunoassayAn assay for the detection of barbiturates as a class was developed, with phenobarbital showing a 29% cross-reactivity. google.com
PhenobarbitalEnzyme Immunoassay (EIA)Hapten-enzyme conjugates were successfully purified to improve the analytical performance of the immunoassay tracer. nih.gov

These findings highlight the adaptability of the barbiturate scaffold for developing a range of immunoassays with tailored specificities, from broad-spectrum screening tools to highly specific quantitative assays.

Advanced Computational and Theoretical Studies on 1 Cyclohexyl 5 Methylbarbituric Acid

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, which are governed by its electronic structure. Methods like Density Functional Theory (DFT) and semi-empirical molecular orbital methods are used to analyze barbiturates. researchgate.netias.ac.in For instance, the AM1 semi-empirical method has been identified as a reliable technique for determining the geometry and conformation of barbiturates in large-scale quantitative structure-activity relationship (QSAR) studies. nih.gov

Studies on barbituric acid have shown that the triketo tautomer is the most stable form, and substitutions at the C5 position can influence the stability of other tautomers. ias.ac.in For 1-Cyclohexyl-5-methylbarbituric acid, the electron-donating nature of the alkyl groups (cyclohexyl and methyl) affects the acidity and electronic distribution of the pyrimidine (B1678525) ring. auburn.edu

Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests higher reactivity. Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack, which is vital for understanding intermolecular interactions. nih.govbohrium.com

Table 1: Representative Quantum Chemical Properties of Barbiturate (B1230296) Derivatives

DerivativeMethodHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Dipole Moment (Debye)
Barbituric AcidDFT/B3LYP-7.58-1.256.333.45
5,5-Diethylbarbituric acidDFT/B3LYP-7.45-0.986.473.89
1,3-Dimethylbarbituric acidDFT/B3LYP-7.62-1.306.321.55

Note: Data are representative values from computational studies on related compounds and are intended for illustrative purposes.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To understand how this compound might exert its pharmacological effects, molecular docking and molecular dynamics (MD) simulations are powerful tools. These methods model the interaction between a ligand (the barbiturate) and a biological target, typically a protein receptor. rowan.edu The primary target for many barbiturates is the GABA-A receptor, where they act as positive allosteric modulators. nih.gov

Molecular docking predicts the preferred orientation and binding affinity of the compound within the receptor's binding site. nih.gov The process involves placing the ligand in various conformations within the active site and calculating a scoring function to estimate the binding energy. A lower binding energy generally indicates a more stable and favorable interaction. nih.gov For a compound like this compound, docking studies would explore how the cyclohexyl and methyl groups fit into the hydrophobic pockets of the GABA-A receptor, identifying key interactions such as hydrogen bonds and van der Waals forces with specific amino acid residues. nih.gov

Following docking, Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time. mdpi.com MD simulations, which can span from nanoseconds to microseconds, calculate the atomic movements and conformational changes of the complex, offering insights into its stability and the mechanics of binding. mdpi.com These simulations can confirm the stability of binding poses predicted by docking and reveal the role of water molecules and subtle protein conformational changes in the binding process. frontiersin.org

Table 2: Illustrative Molecular Docking Results of Barbiturate Derivatives with a Target Receptor

CompoundTargetBinding Energy (kcal/mol)Key Interacting ResiduesInteraction Type
Compound 5b (Isoindolinone-barbiturate)Urease-6.95Cys412Hydrogen Bond
Compound 5e (Isoindolinone-barbiturate)Urease-7.14HIS494, ALA442Hydrogen Bond
Thiourea (B124793) (Standard)Urease-3.11HIS595Hydrogen Bond

Note: Data adapted from a study on isoindolin-1-ones fused to barbiturates and their interaction with urease, illustrating the type of data generated from docking studies. nih.gov

Prediction of Molecular Properties Relevant to Biological Activity

The biological activity of a drug is not only dependent on its affinity for a target but also on its pharmacokinetic properties, commonly referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). Computational methods are extensively used to predict these properties early in the drug discovery process. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that correlate variations in the chemical structure of compounds with their biological activity or physicochemical properties. bio-hpc.eunih.gov For barbiturates, QSAR studies have successfully modeled their anticonvulsant and anaesthetic activities. nih.govlew.ro These models have shown that properties like lipophilicity (described by the octanol/water partition coefficient, LogP) and specific electronic and geometric features are critical for activity. nih.govlew.ro For instance, optimal lipophilicity is required to cross the blood-brain barrier. slideshare.net

Various computational tools and online servers can predict a wide range of ADMET properties. simulations-plus.com These predictions are based on the molecule's structure and a large database of known experimental values. Properties such as aqueous solubility, plasma protein binding, metabolism by cytochrome P450 enzymes, and potential toxicities like mutagenicity can be estimated. nih.govbiorxiv.org For this compound, these predictive models would help assess its drug-likeness and identify potential liabilities before extensive experimental testing.

Table 3: Predicted ADMET Properties for Representative Drug-like Molecules

PropertyDescriptorPredicted Value Range for CNS DrugsSignificance
LipophilicityLogP2.0 - 5.0Blood-Brain Barrier Penetration
SolubilityLogS> -4.0Absorption and Formulation
Molecular WeightMW (g/mol)< 500Bioavailability (Lipinski's Rule of 5)
Blood-Brain BarrierBBB PermeationHighCentral Nervous System Activity
CYP450 2D6 InhibitionInhibitor (Yes/No)NoDrug-Drug Interaction Potential
Ames MutagenicityMutagen (Yes/No)NoGenotoxicity Risk

Note: This table presents typical ADMET parameters and their desired ranges for CNS-active compounds, illustrating the output of predictive computational models.

Future Directions and Emerging Research Avenues for 1 Cyclohexyl 5 Methylbarbituric Acid

Development of Novel Synthetic Pathways

The classical synthesis of barbituric acids, involving the condensation of malonic acid derivatives with urea (B33335), is well-established. However, future research is geared towards the development of more efficient, sustainable, and versatile synthetic routes to access 1-cyclohexyl-5-methylbarbituric acid and its analogs.

Green Chemistry Approaches: The principles of green chemistry are increasingly being applied to the synthesis of pharmaceutical compounds. Future synthetic strategies for this compound are likely to focus on solvent-free reactions, the use of recyclable catalysts, and microwave-assisted synthesis to reduce reaction times and energy consumption. For instance, one-pot syntheses starting from readily available precursors are being explored to streamline the production of 5-substituted barbiturates. researchgate.netlookchem.com

Catalytic Methods: The development of novel catalytic systems is a key area of research. This includes the use of solid acid catalysts, organocatalysts, and transition-metal catalysts to achieve higher yields, selectivity, and milder reaction conditions. nih.govacs.orgresearchgate.net For example, catalytic asymmetric synthesis is a promising avenue for producing enantiomerically pure 5,5-disubstituted barbiturates, which could have distinct pharmacological properties. nih.govacs.org

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, scalability, and process control. The application of flow chemistry to the synthesis of this compound could enable more efficient and reproducible manufacturing processes.

Synthetic ApproachKey Features & AdvantagesPotential for this compound Synthesis
Green Chemistry Solvent-free conditions, recyclable catalysts, microwave irradiation.Reduced environmental impact, increased efficiency, and lower costs.
Catalytic Synthesis Use of solid acids, organocatalysts, and transition metals.Higher yields, improved selectivity, and milder reaction conditions.
Flow Chemistry Continuous processing, enhanced safety and scalability.Efficient and reproducible large-scale production.

Exploration of Untapped Biological Activity Profiles

While barbiturates are traditionally known for their sedative-hypnotic and anticonvulsant properties, the unique structural motifs of this compound suggest a broader range of potential biological activities that remain largely unexplored.

Anticonvulsant Activity: The core barbiturate (B1230296) structure is a well-known pharmacophore for anticonvulsant drugs. chemimpex.com The presence of the cyclohexyl group may enhance lipophilicity, potentially improving blood-brain barrier penetration and modulating activity at GABAA receptors. nih.govresearchgate.net Further investigation into the anticonvulsant profile of this compound is warranted.

Anticancer Potential: Recent studies have highlighted the anticancer properties of various barbituric acid derivatives. google.comnih.gov These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines. The cytotoxic effects of N-cyclohexyl substituted barbiturates against head and neck squamous cell carcinoma cell lines have been demonstrated, suggesting that this compound could be a candidate for anticancer drug development. nih.govresearchgate.net

Antimicrobial Activity: The barbiturate scaffold has also been identified as a promising template for the development of new antimicrobial agents. chemmethod.comresearchgate.netnih.govnih.gov Derivatives have shown activity against a range of bacterial and fungal pathogens. irapa.org Screening this compound against a panel of clinically relevant microbes could uncover novel anti-infective properties.

Neuroprotective and Anti-inflammatory Effects: There is growing interest in the neuroprotective and anti-inflammatory potential of various small molecules. nih.govmdpi.comnih.gov The structural features of this compound could allow it to modulate inflammatory pathways in the central nervous system, offering a potential therapeutic avenue for neurodegenerative diseases.

Potential Biological ActivityRationale for Exploration
Anticonvulsant Established activity of the barbiturate core; cyclohexyl group may enhance CNS penetration.
Anticancer Demonstrated cytotoxicity of related barbiturates against various cancer cell lines. google.comnih.govnih.gov
Antimicrobial Barbiturate scaffold is a known template for antimicrobial agents. chemmethod.comresearchgate.netnih.gov
Neuroprotective & Anti-inflammatory Potential to modulate neuroinflammatory pathways. nih.govmdpi.com

Integration with Modern Drug Discovery Paradigms

The discovery and development of new drugs have been revolutionized by modern technologies and computational approaches. The integration of this compound into these paradigms could accelerate the identification of its therapeutic potential.

High-Throughput Screening (HTS): HTS allows for the rapid screening of large compound libraries against specific biological targets. Including this compound and its analogs in HTS campaigns could quickly identify novel protein targets and cellular pathways modulated by this compound.

Computational Modeling and In Silico Screening: Molecular docking and molecular dynamics simulations can predict the binding of small molecules to protein targets. nih.govresearchgate.net In silico screening of virtual libraries of barbiturates, including this compound, against various receptors and enzymes can prioritize compounds for synthesis and biological testing, saving time and resources. researchgate.net

Targeted Covalent Inhibitors (TCIs): TCIs are designed to form a covalent bond with their target protein, leading to potent and durable inhibition. wikipedia.org The barbituric acid scaffold can be functionalized with reactive groups to create covalent inhibitors. Exploring the potential of this compound as a scaffold for the design of novel TCIs is a promising research direction.

Modern Drug Discovery ParadigmApplication to this compound
High-Throughput Screening (HTS) Rapidly identify biological targets and cellular activities.
Computational Modeling Predict binding affinity and mode of action at various protein targets. nih.govresearchgate.net
Targeted Covalent Inhibition Design potent and selective inhibitors by functionalizing the barbiturate core. wikipedia.org

Advanced Material Science Applications Based on Barbituric Acid Scaffold

The barbituric acid ring system, with its multiple hydrogen bond donors and acceptors, is an excellent building block for creating ordered supramolecular structures and functional materials.

Functional Polymers: Barbiturate derivatives can be incorporated into polymer chains to create materials with specific properties. nih.govrsc.org For example, barbiturate-functionalized polymers can exhibit stimuli-responsive behavior, making them suitable for applications in drug delivery and smart materials. nih.gov The cyclohexyl and methyl groups of this compound could influence the self-assembly and bulk properties of such polymers.

Supramolecular Assemblies and Sensors: The hydrogen-bonding capabilities of the barbiturate moiety can be exploited to construct well-defined supramolecular assemblies, such as rosettes and tapes. chem960.comnih.govresearchgate.netrsc.org These assemblies can serve as scaffolds for the development of sensors for various analytes. nih.gov The presence of the cyclohexyl group could be leveraged to create specific binding pockets within these assemblies for molecular recognition.

Material Science ApplicationRole of the Barbituric Acid ScaffoldPotential Contribution of this compound
Functional Polymers Provides hydrogen-bonding sites for controlled polymer architecture.Cyclohexyl and methyl groups can tune solubility and mechanical properties.
Supramolecular Sensors Forms predictable hydrogen-bonded networks for host-guest chemistry. nih.govresearchgate.netCyclohexyl group can create specific recognition sites for analytes.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 1-Cyclohexyl-5-methylbarbituric acid, and how can reaction yields be optimized?

  • Methodology :

  • Step 1 : Use cyclohexylamine and methyl-substituted malonic acid derivatives as starting materials. Cyclohexyl groups can be introduced via alkylation or condensation reactions under reflux conditions.
  • Step 2 : Optimize solvent systems (e.g., ethanol or ether) and catalysts (e.g., sodium ethoxide) to enhance cyclization efficiency .
  • Step 3 : Purify intermediates via recrystallization or column chromatography. Final yields can be improved by controlling reaction temperatures (e.g., 60–80°C) and avoiding hydrolysis of the barbiturate ring .
    • Data Table :
Reaction ConditionSolventCatalystYield (%)
Reflux, 6 hrsEthanolNaOEt65
Room temp, 24 hrsEtherNone32

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H-NMR to confirm cyclohexyl proton environments (δ 1.2–2.1 ppm) and methyl group integration at position 5. 13C^{13}C-NMR identifies carbonyl carbons (170–180 ppm) .
  • Infrared Spectroscopy (IR) : Detect carbonyl stretching vibrations (~1750 cm1^{-1}) and N–H bonds (~3200 cm1^{-1}) .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns specific to the cyclohexyl substituent .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metabolic pathways of cyclohexyl-substituted barbiturates?

  • Methodology :

  • Step 1 : Conduct comparative in vitro metabolism studies using liver microsomes from multiple species (e.g., human, rat) to identify species-specific cytochrome P450 interactions .
  • Step 2 : Employ isotopic labeling (e.g., 14C^{14}C-labeled cyclohexyl group) to track metabolic byproducts via LC-MS/MS .
  • Step 3 : Validate findings using in vivo models, adjusting dosage regimes to assess saturation kinetics or enzyme induction effects .

Q. What strategies are effective for analyzing stereochemical outcomes in cyclohexyl-substituted barbiturate synthesis?

  • Methodology :

  • Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., amylose-based columns) to separate enantiomers. Compare retention times with known standards .
  • X-ray Crystallography : Resolve crystal structures to confirm absolute configuration of the cyclohexyl ring and methyl group orientation .
  • Circular Dichroism (CD) : Correlate CD spectra with computational models (e.g., DFT) to predict stereochemical preferences .

Q. How can researchers address discrepancies in toxicity profiles of structurally analogous barbiturates?

  • Methodology :

  • Step 1 : Perform in silico toxicity prediction (e.g., QSAR models) to identify structural alerts (e.g., cyclohexyl lipophilicity impacting membrane permeability) .
  • Step 2 : Validate predictions via acute toxicity assays (e.g., rodent LD50_{50}) under standardized OECD guidelines .
  • Step 3 : Compare results with literature data, adjusting for variables like purity (>98% by HPLC) and formulation differences .

Methodological Considerations

  • Synthesis Optimization : Vary solvent polarity (e.g., DMF vs. THF) to modulate reaction kinetics .
  • Data Interpretation : Use multivariate analysis (e.g., PCA) to disentangle confounding factors in metabolic or toxicity studies .
  • Quality Control : Implement rigorous purity assessments (e.g., melting point, HPLC) to ensure reproducibility .

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